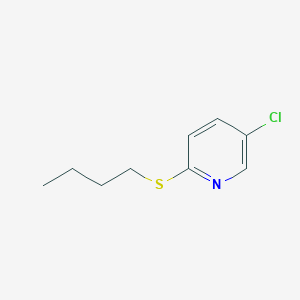

2-(Butylsulfanyl)-5-chloropyridine

Description

Significance of Halogenated Pyridine (B92270) Derivatives in Modern Organic Synthesis

Halogenated pyridines are fundamental building blocks in the synthesis of a vast array of complex organic molecules. chemrxiv.orgnih.gov The presence of a halogen atom, such as chlorine, on the pyridine ring serves two primary purposes. Firstly, it electronically modifies the pyridine ring, influencing its reactivity and physicochemical properties. Secondly, and more critically, the carbon-halogen bond acts as a versatile synthetic handle. chemrxiv.org

This "handle" allows for a multitude of subsequent chemical transformations, most notably cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are indispensable for constructing the molecular skeletons of pharmaceuticals, agrochemicals, and advanced materials. nih.govmountainscholar.org The regioselective installation of a halogen allows chemists to precisely control how and where different molecular fragments are joined together, a crucial aspect of target-oriented synthesis and the generation of compound libraries for structure-activity relationship (SAR) studies. chemrxiv.org

However, the synthesis of specific halopyridine isomers can be challenging. The electron-deficient nature of the pyridine ring makes it less reactive in classical electrophilic aromatic substitution reactions compared to benzene (B151609), often requiring harsh conditions that limit functional group tolerance. nih.govchemrxiv.org Consequently, the development of novel and selective methods for halogenating pyridines remains an active and important area of research. mountainscholar.orgchemrxiv.orgresearchgate.net

Overview of Sulfanyl-Functionalized Heterocycles in Chemical Sciences

The incorporation of sulfur, particularly in the form of sulfanyl (B85325) (thioether) groups, into heterocyclic structures gives rise to a class of compounds with significant utility. Organosulfur compounds are integral to biological chemistry, appearing in natural products and proteins, and are vital tools in organic synthesis. nih.gov Sulfur-containing heterocycles are core components of many medicinally active compounds and approved drugs. nih.gov

The thioether linkage (-S-) imparts specific electronic and steric properties to a molecule. The sulfur atom can influence the conformation of the molecule and participate in non-covalent interactions. Furthermore, the sulfur center is redox-active; it can be oxidized to form sulfoxides and sulfones, thereby providing a pathway to further diversify the chemical structure and modulate its properties. nih.gov This stepwise oxidation allows for fine-tuning of parameters like solubility, polarity, and metabolic stability. The development of new methods to create sulfur-containing molecules, including those involving sulfinyl radicals, is an ongoing endeavor in synthetic chemistry, highlighting their importance. nih.govscispace.com

Rationale for Academic Research on 2-(Butylsulfanyl)-5-chloropyridine

The compound 2-(Butylsulfanyl)-5-chloropyridine is a prototypical example of a molecule that combines the synthetic advantages of both halogenated pyridines and sulfanyl-functionalized heterocycles. Academic interest in this and similar structures is driven by their potential as specialized chemical intermediates.

The rationale for its study can be broken down as follows:

Dual Functionality : The molecule possesses two distinct reactive sites. The chloro group at the 5-position is primed for cross-coupling reactions, allowing for the attachment of various aryl, alkyl, or other functional groups. Simultaneously, the butylsulfanyl group at the 2-position can be chemically modified, for instance, through oxidation to the corresponding sulfoxide (B87167) or sulfone, to alter the electronic properties of the pyridine ring or to introduce new functionalities.

Scaffold for Discovery : It serves as a valuable scaffold in medicinal chemistry and materials science. By using the chloro position as an anchor point for diversification and the thioether as a site for modulation, researchers can systematically generate a series of related compounds to explore their biological activities or material properties.

Intermediate in Multi-step Synthesis : This compound is a building block for creating more complex target molecules. For example, it could be a precursor in the synthesis of compounds designed to interact with specific biological targets where the chloropyridine moiety provides a key binding interaction and the butylsulfanyl group occupies a hydrophobic pocket.

While specific, large-scale research programs focusing solely on 2-(Butylsulfanyl)-5-chloropyridine are not widely documented in top-tier journals, its value is evident from its inclusion in chemical supplier catalogs and its identity as a specific, synthesizable chemical entity. It represents a class of reagents designed for synthetic chemists who require precise control over the assembly of complex molecular architectures.

Scope and Objectives of the Research Outline

This article provides a focused examination of 2-(Butylsulfanyl)-5-chloropyridine based on the established outline. The objective is to present a scientifically grounded overview of its context within chemical synthesis. The scope is strictly limited to the introductory framework, detailing the importance of its constituent chemical motifs—the halogenated pyridine core and the thioether substituent—and the logical basis for its academic and industrial relevance as a synthetic building block. The article will not discuss topics outside of this defined chemical research context.

Data Tables

Table 1: Physicochemical Properties of 2-(Butylsulfanyl)-5-chloropyridine and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(Butylsulfanyl)-5-chloropyridine | 1481374-11-1 | C₉H₁₂ClNS | 201.71 |

| 2-Chloropyridine (B119429) | 109-09-1 | C₅H₄ClN | 113.54 |

| 2-Amino-5-chloropyridine (B124133) | 1072-98-6 | C₅H₅ClN₂ | 128.56 |

Data sourced from publicly available chemical databases. bldpharm.comnih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-butylsulfanyl-5-chloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNS/c1-2-3-6-12-9-5-4-8(10)7-11-9/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGJJQAFSUUITC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Butylsulfanyl 5 Chloropyridine and Analogous Structures

Strategies for Introducing the Butylsulfanyl Moiety

The formation of the C-S bond in 2-(butylsulfanyl)-5-chloropyridine can be approached through two main disconnection strategies: nucleophilic attack by a sulfur-based nucleophile on an electrophilic pyridine (B92270) ring or a transition metal-mediated coupling of appropriate precursors.

Nucleophilic Substitution Reactions with Sulfur Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed method for the synthesis of aryl and heteroaryl sulfides. This approach involves the reaction of a halopyridine with a sulfur nucleophile, such as a thiol or thiolate.

The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom in the heterocycle. This activation is a key principle in the synthesis of 2-substituted pyridines. researchgate.net The reaction of 2-chloropyridines with sulfur nucleophiles, such as sodium butanethiolate, proceeds via an addition-elimination mechanism, often referred to as the SNAr mechanism. researchgate.net In this process, the thiolate anion attacks the carbon atom bearing the chlorine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired 2-(butylsulfanyl)pyridine derivative.

The starting material, 2,5-dichloropyridine (B42133), is a readily available solid with a melting point of 59-62 °C. epo.org The reaction of 2,5-dichloropyridine with sodium 1-butanethiolate would be expected to selectively substitute the chlorine at the 2-position due to its higher activation towards nucleophilic attack compared to the chlorine at the 5-position. The presence of an additional chlorine atom at the 5-position further enhances the electrophilicity of the pyridine ring, facilitating the substitution reaction. researchgate.net

A typical experimental procedure would involve the reaction of 2,5-dichloropyridine with sodium butanethiolate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), at elevated temperatures. The use of a base, such as sodium hydride, is often necessary to generate the more nucleophilic thiolate from the corresponding thiol in situ.

An alternative approach to forming the C-S bond involves the use of thiocarbonyl compounds. While less common for the direct synthesis of 2-(butylsulfanyl)-5-chloropyridine, thiocarbonyl chemistry offers versatile routes to sulfur-containing heterocycles. rsc.org One prominent reagent in this area is Lawesson's reagent, which is widely used for the thionation of carbonyl compounds. rsc.org

In the context of pyridine synthesis, a related strategy could involve the conversion of a 5-chloro-2-pyridone to the corresponding 5-chloro-2-thiopyridone using a thionating agent like Lawesson's reagent. The resulting thiopyridone can then be alkylated with a butyl halide (e.g., butyl bromide or iodide) to introduce the butylsulfanyl group. This two-step process provides an indirect route to the target molecule. The thionation reaction with Lawesson's reagent typically involves heating the substrate in an inert solvent like toluene. rsc.org The subsequent alkylation is a standard nucleophilic substitution reaction where the sulfur atom of the thiopyridone acts as the nucleophile.

Transition Metal-Catalyzed C-S Bond Formation

In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of C-S bonds, offering milder reaction conditions and broader substrate scope compared to traditional SNAr methods.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For the synthesis of 2-(butylsulfanyl)-5-chloropyridine, a palladium catalyst can be employed to couple a 2-halopyridine derivative with butanethiol or a derivative thereof. A common starting material for such a reaction could be 2-chloro-5-iodopyridine, where the more reactive C-I bond would be expected to undergo oxidative addition to the palladium(0) catalyst preferentially.

The catalytic cycle typically involves the oxidative addition of the halopyridine to a low-valent palladium species, followed by reaction with the thiol (or thiolate) and subsequent reductive elimination to afford the desired product and regenerate the active catalyst. The choice of ligand is crucial for the success of these reactions, with various phosphine-based ligands being commonly employed to modulate the reactivity and stability of the palladium catalyst.

While a specific palladium-catalyzed synthesis of 2-(butylsulfanyl)-5-chloropyridine is not detailed in the provided search results, the general methodology is widely applicable to the synthesis of aryl and heteroaryl sulfides. The table below illustrates the types of palladium catalysts and conditions that have been used for the C-S coupling of various aryl halides with thiols, which could be adapted for the synthesis of the target compound.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate Scope |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 85-95 | Aryl iodides and bromides with various thiols |

| Pd₂(dba)₃ | BrettPhos | NaOtBu | Dioxane | 100 | 70-90 | Aryl chlorides with thiols |

| PdCl₂(dppf) | - | K₂CO₃ | DMF | 120 | 65-85 | Heteroaryl halides with thiols |

Table 1: Representative Palladium-Catalyzed C-S Coupling Conditions. This table presents a summary of typical conditions for palladium-catalyzed thiolation reactions based on general literature knowledge, not specific to the synthesis of 2-(butylsulfanyl)-5-chloropyridine.

Copper-catalyzed C-S bond formation, often referred to as the Ullmann condensation, provides a valuable alternative to palladium-catalyzed methods. These reactions are often more cost-effective and can be particularly effective for the thiolation of electron-deficient heterocycles like chloropyridines.

The reaction typically involves a copper(I) salt, such as CuI, as the catalyst, a base, and a suitable solvent. The mechanism is thought to involve the formation of a copper(I) thiolate species, which then reacts with the halopyridine. Ligands, such as phenanthroline derivatives, can be used to facilitate the reaction, although ligand-free systems have also been developed. rsc.org

A plausible synthetic route to 2-(butylsulfanyl)-5-chloropyridine would involve the reaction of 2,5-dichloropyridine with butanethiol in the presence of a copper catalyst and a base. The higher reactivity of the 2-chloro position would again be expected to lead to selective substitution.

The following table summarizes representative conditions for copper-catalyzed C-S coupling reactions, which could be optimized for the synthesis of the target molecule.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate Scope |

| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-140 | 75-90 | Aryl and heteroaryl iodides with thiols |

| Cu₂O | None | Cs₂CO₃ | NMP | 110 | 60-80 | Aryl bromides with thiols |

| Cu(OAc)₂ | DMEDA | K₃PO₄ | Toluene | 100 | 70-85 | Heteroaryl chlorides with thiols |

Table 2: Representative Copper-Catalyzed C-S Coupling Conditions. This table presents a summary of typical conditions for copper-catalyzed thiolation reactions based on general literature knowledge, not specific to the synthesis of 2-(butylsulfanyl)-5-chloropyridine. DMEDA = N,N'-Dimethylethylenediamine.

Mechanistic Insights into Butylsulfanyl Group Introduction

The introduction of the butylsulfanyl group onto the 5-chloropyridine backbone is achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, butanethiol (or its corresponding thiolate) acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of a 2,5-dihalopyridine precursor. The pyridine ring's nitrogen atom acts as an electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack. wikipedia.org

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The negative charge from the nucleophilic attack is delocalized across the aromatic system and onto the nitrogen atom. The subsequent departure of the leaving group, typically a halide ion (e.g., chloride), restores the aromaticity of the pyridine ring, yielding the final 2-(butylsulfanyl)-5-chloropyridine product. The choice of a precursor like 2,5-dichloropyridine is strategic, as the chlorine atom at the 2-position is more labile and susceptible to displacement than the one at the 5-position.

Synthesis of Key Halogenated Pyridine Precursors

The successful synthesis of 2-(butylsulfanyl)-5-chloropyridine is critically dependent on the availability of suitably halogenated pyridine precursors. The preparation of these intermediates, such as 2-chloropyridine (B119429) and 2,5-dichloropyridine, involves specific chlorination strategies.

Preparation of 2-Chloropyridine and its Synthetic Utility

2-Chloropyridine is a fundamental building block in the synthesis of many substituted pyridines. wikipedia.org It serves as an intermediate that can be further functionalized to introduce a variety of substituents onto the pyridine ring.

Direct chlorination of pyridine with molecular chlorine can produce 2-chloropyridine, though it often requires high temperatures (above 250°C) in the vapor phase. nih.govgoogle.com This method can lead to the formation of polychlorinated byproducts, such as 2,6-dichloropyridine (B45657), necessitating purification. wikipedia.orgnih.gov To improve selectivity and yield, various modifications to the direct chlorination process have been developed, including two-stage temperature-controlled reactions and the use of initiators. google.comgoogle.com

| Method | Reagents | Conditions | Yield | Notes |

| Vapor Phase Chlorination | Pyridine, Cl2 | >300°C | Moderate | Produces 2,6-dichloropyridine as a byproduct. nih.gov |

| Two-Stage Chlorination | Pyridine, Cl2, Inert Gas | Stage 1: 350-500°C, Stage 2: 100-340°C | Improved Selectivity | Allows for more controlled production of 2-chloropyridine. google.com |

| Initiated Chlorination | Pyridine, Cl2, Initiator | Moderate Temperatures | Good | Uses free-radical initiators like decachlorobutane. google.com |

Alternative and often more selective methods for preparing 2-chloropyridine involve the conversion of pyridine N-oxides or 2-hydroxypyridines.

The reaction of pyridine N-oxide with chlorinating agents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2) is a common and effective method. wikipedia.orgtandfonline.com The N-oxide functionality activates the C2 and C4 positions of the pyridine ring towards substitution. wikipedia.org The use of POCl3 can result in a mixture of 2- and 4-chloropyridines; however, the regioselectivity can be significantly improved. For instance, conducting the reaction with POCl3 in the presence of triethylamine (B128534) can lead to a 90% yield with 99.2% selectivity for 2-chloropyridine. tandfonline.com

| Chlorinating Agent | Base | Yield of 2-Chloropyridine | Selectivity for 2-Chloropyridine | Reference |

| POCl3 | Triethylamine | 90% | 99.2% | tandfonline.com |

| p-Toluenesulfonyl chloride | Triethylamine | Moderate | Moderate | tandfonline.com |

| Benzenesulfonyl chloride | Triethylamine | Moderate | Moderate | tandfonline.com |

Historically, 2-chloropyridine was also prepared by treating 2-hydroxypyridine (B17775) with reagents like phosphoryl chloride or phosgene. wikipedia.orgnih.gov The hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion.

Synthesis of 5-Chloropyridine Intermediates

For the synthesis of the target molecule, an intermediate chlorinated at the 5-position is required. The most direct precursor is 2,5-dichloropyridine.

Obtaining 2,5-dichloropyridine can be challenging due to the electronic properties of the pyridine ring, which disfavor electrophilic substitution at the 3 and 5 positions. digitellinc.com However, several synthetic routes have been established.

One approach involves the Sandmeyer reaction starting from 2-amino-5-chloropyridine (B124133). google.com Another method is the reductive dechlorination of 2,3,6-trichloropyridine. google.com More modern approaches may start from different precursors. For example, 2,5-dichloropyridine has been synthesized from 2-chloro-5-hydroxypyridine (B185701) by converting the hydroxyl group to a chloro group. Furthermore, processes have been developed to separate isomers of dichloropyridine, allowing for the isolation of pure 2,5-dichloropyridine from mixtures. google.com

| Starting Material | Key Reactions | Outcome | Reference |

| 2-Aminopyridine (B139424) | Chlorination, Diazotization, Sandmeyer reaction | 2,5-Dichloropyridine | google.com |

| 2,3,6-Trichloropyridine | Reduction with zinc powder | 2,5-Dichloropyridine | google.com |

| Maleic diester | Condensation, Hydrogenation, Cyclization, Chlorination | 2,5-Dichloropyridine | google.com |

| 2-Hydroxypyridine-5-sulfonic acid | Chlorination with PCl5/POCl3 | 2,5-Dichloropyridine | google.com |

Once 2,5-dichloropyridine is obtained, the subsequent reaction with butanethiol or sodium butanethiolate under appropriate conditions will selectively displace the chlorine at the 2-position to yield the desired 2-(butylsulfanyl)-5-chloropyridine.

Functional Group Interconversions on Pyridine Rings

The synthesis of 2-(butylsulfanyl)-5-chloropyridine often hinges on strategic functional group interconversions (FGIs) on a pre-existing pyridine scaffold. A primary route involves the transformation of a suitable precursor, such as 2,5-dichloropyridine. In a typical sequence, the more labile chlorine atom at the 2-position can be selectively displaced by a sulfur nucleophile. A common method to achieve this is through reaction with thiourea, which forms a thiouronium salt intermediate, followed by hydrolysis to yield 5-chloropyridine-2-thiol. This thiol, or its tautomeric thione form, can then be S-alkylated with a butyl halide (e.g., butyl bromide) in the presence of a base to afford the final product, 2-(butylsulfanyl)-5-chloropyridine.

Another key interconversion strategy begins with 2-amino-5-chloropyridine. Through a Sandmeyer-type reaction, the amino group can be converted to a diazonium salt, which is subsequently displaced by a sulfur-containing nucleophile. Alternatively, conversion of the amino group to a better leaving group, such as a triflate, can facilitate nucleophilic substitution with butanethiol. orgsyn.orgtpu.ru

The regioselectivity of these interconversions is a critical factor. The electronic properties of the pyridine ring, with its electron-deficient nature, and the influence of the existing chloro substituent, direct the incoming nucleophiles preferentially to the C2 and C4 positions. In the case of 2,5-disubstituted pyridines, the existing groups dictate the position of further functionalization. mdpi.comdigitellinc.com

General functional group interconversions applicable to pyridine rings are extensive and well-documented. ub.eduvanderbilt.edu These include the conversion of hydroxyl groups to halides using reagents like phosphoryl chloride or thionyl chloride, and the reverse transformation. wikipedia.org Such methods provide a versatile toolbox for chemists to manipulate the pyridine core and introduce a wide array of functionalities. acs.org

Electrochemical Synthesis Routes for Amino-Chloropyridines

Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical synthesis for preparing functionalized pyridines, including amino-chloropyridine precursors. These techniques can proceed under mild conditions, often obviating the need for harsh reagents. scitechdaily.com

The electrochemical synthesis of amino-chloropyridines, or their derivatives, can be approached through reductive cross-coupling reactions. For instance, an electrochemical process utilizing a sacrificial iron anode and a nickel catalyst has been successfully employed for the arylation of 4-amino-6-chloropyrimidines. nih.gov This methodology, while demonstrated on a pyrimidine (B1678525) system, provides a blueprint for the potential cross-coupling of amino-chloropyridines with various partners. The process involves the in-situ generation of a catalytically active low-valent nickel species that facilitates the coupling.

Furthermore, electrochemical methods have been developed for the synthesis of various pyridine derivatives, such as 3-bromoimidazo[1,2-a]pyridines directly from 2-aminopyridines and α-bromoketones in an undivided cell without external oxidants. researchgate.net This highlights the potential of electrosynthesis for creating complex heterocyclic systems from simple pyridine precursors. The synthesis of pyridine carboxamides from pyridine carbohydrazides and amines has also been achieved electrochemically, demonstrating the versatility of this approach for forming C-N bonds. rsc.org

Recent advancements in July 2025 have even showcased an electrochemical technique for the precise single-carbon insertion into polysubstituted pyrroles to construct diverse pyridine derivatives, indicating a novel strategy for building the pyridine ring itself under electrochemical control. scitechdaily.com While not a direct synthesis of amino-chloropyridines, these cutting-edge methods expand the toolkit for accessing complex pyridine structures and could be adapted for such targets in the future. mdpi.com

Multi-Step Synthetic Sequences and Process Optimization

The construction of specifically substituted pyridines like 2-(butylsulfanyl)-5-chloropyridine is often embedded within longer, multi-step synthetic sequences, particularly in the context of medicinal chemistry and natural product synthesis. Process optimization is crucial in these sequences to ensure efficiency, high yields, and purity of the final compound.

The synthesis of 2,5-disubstituted pyridines can be achieved through various multi-step strategies, including ring-opening and closing cascade (ROCC) mechanisms of isoxazole (B147169) precursors. researchgate.net Such approaches require careful planning to ensure that the desired substitution pattern is achieved upon ring formation.

Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies are employed in the synthesis of substituted pyridines, each offering distinct advantages.

In contrast, a divergent synthesis begins with a common intermediate that is elaborated into a library of structurally related compounds. rsc.org This strategy is particularly powerful for exploring structure-activity relationships in drug discovery. Starting from a functionalized pyridine intermediate, such as 2-chloro-5-iodopyridine, a variety of substituents can be introduced at the 2- and 5-positions through sequential cross-coupling reactions. For instance, a benzyl (B1604629) group transfer has been utilized in the divergent synthesis of functionalized indenopyridin-2-ones and 2-pyridones from a common dihydropyridinone precursor. nih.govacs.orgacs.org This allows for the rapid generation of analogs of the target molecule.

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a cornerstone of pyridine synthesis, given the multiple, non-equivalent positions on the ring. The synthesis of 2-(butylsulfanyl)-5-chloropyridine requires precise control over the placement of the chloro and butylsulfanyl groups. The inherent electronic properties of the pyridine ring make the C2, C4, and C6 positions susceptible to nucleophilic attack. The presence of a substituent further modulates this reactivity. For instance, in 2-chloropyridine, metallation can be directed to the C3 position, allowing for subsequent functionalization. rsc.org The functionalization of 2-chloropyridines often requires careful choice of reagents and conditions to achieve the desired regiochemical outcome, as demonstrated in the synthesis of precursors for floyocidin B. mdpi.com The use of directing groups or the strategic choice of starting materials with differential reactivity at various positions is key to achieving high regioselectivity. chemrxiv.org

Stereoselectivity is not a factor in the synthesis of the achiral target molecule, 2-(butylsulfanyl)-5-chloropyridine. However, in the broader context of synthesizing analogous structures that may contain stereocenters, controlling the three-dimensional arrangement of atoms is critical. This is often relevant when the substituents on the pyridine ring are chiral or when the pyridine is part of a larger, chiral molecule. Asymmetric syntheses of related heterocyclic structures, such as 2,5-disubstituted pyrrolidines, employ chiral auxiliaries, chiral catalysts, or draw from the chiral pool to control stereochemistry. nih.gov While not directly applicable to the title compound, these principles are integral to the synthesis of a vast array of pyridine-containing bioactive molecules.

Scalability Considerations for Research Applications

The transition of a synthetic route from a laboratory-scale procedure to a larger, more practical scale for extensive research or preclinical studies presents a unique set of challenges. researchgate.netmdpi.com For the synthesis of 2-(butylsulfanyl)-5-chloropyridine and its analogs, scalability requires consideration of several factors.

The cost and availability of starting materials are of primary importance. Routes that utilize inexpensive and readily available precursors, such as 2-chloropyridine or 2-aminopyridine, are generally preferred for scale-up. wikipedia.orgnih.gov The operational simplicity of each step is also crucial; reactions that require cryogenic temperatures, highly dilute conditions, or specialized equipment can be difficult and costly to implement on a larger scale. One-pot procedures are often favored as they reduce the number of workup and purification steps, saving time and resources. nih.gov

Reagent selection is another critical aspect. The use of toxic or hazardous reagents, while sometimes unavoidable on a small scale, should be minimized or replaced with safer alternatives for larger-scale work. For example, while many modern cross-coupling reactions rely on expensive and air-sensitive palladium catalysts and ligands, the development of more robust and recoverable catalytic systems is an active area of research. Electrochemical methods are gaining traction as they can often be performed without stoichiometric chemical oxidants or reductants and can be amenable to flow chemistry setups, which can improve scalability and safety. scitechdaily.comresearchgate.net

Finally, the purification of the final compound and intermediates must be considered. Chromatography, which is often used for purification in a research setting, can be impractical and expensive on a large scale. The development of synthetic routes that yield crystalline products, which can be purified by simple recrystallization, is highly desirable for scalable synthesis.

Chemical Reactivity and Transformation of 2 Butylsulfanyl 5 Chloropyridine

Nucleophilic Aromatic Substitution (S_NAr) Reactions

Nucleophilic aromatic substitution in pyridines is a well-established class of reactions. youtube.com The pyridine (B92270) ring, being electron-deficient, is susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups. The reaction generally proceeds through an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net

The butylsulfanyl group at the 2-position of the pyridine ring can act as a leaving group in SNAr reactions. However, its displacement is less common compared to the displacement of a halogen at the same position. The reactivity of a leaving group in SNAr reactions is often related to its ability to stabilize the negative charge in the transition state.

The chlorine atom at the 5-position of the pyridine ring is a primary site for nucleophilic attack. The position of the chlorine atom, meta to the nitrogen, influences its reactivity. Studies on related 2-chloropyridine (B119429) derivatives show that the chlorine atom can be displaced by various nucleophiles, such as amines and glutathione (B108866). researchgate.netresearchgate.net The reaction rate is significantly influenced by the electronic properties of other substituents on the ring. researchgate.net

For instance, the reaction of 2-chloropyridine derivatives with glutathione, catalyzed by microsomal glutathione S-transferase 1, demonstrates the displacement of the chlorine atom. researchgate.net The presence of electron-withdrawing groups on the pyridine ring generally enhances the rate of nucleophilic aromatic substitution. masterorganicchemistry.comnih.gov

Both electronic and steric factors play a crucial role in determining the outcome of SNAr reactions.

Electronic Effects: The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. youtube.com The chlorine atom at the 5-position further influences the electron distribution in the ring. Electron-withdrawing substituents on the pyridine ring generally accelerate SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.comnih.gov Conversely, electron-donating groups decrease the reaction rate. nih.gov

Steric Effects: Steric hindrance can significantly impact the rate of SNAr reactions. rsc.org Bulky nucleophiles or large substituents near the reaction center can impede the approach of the nucleophile, slowing down the reaction. In the case of 2-(Butylsulfanyl)-5-chloropyridine, the butylsulfanyl group might exert some steric influence on the approach of a nucleophile to the adjacent positions.

Oxidation Chemistry of the Butylsulfanyl Moiety

The sulfur atom in the butylsulfanyl group is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations significantly alter the electronic properties of the molecule.

Oxidation of the sulfide (B99878) to a sulfoxide (B87167) introduces a chiral center at the sulfur atom. This transformation can be achieved using a variety of oxidizing agents. The resulting 2-(butylsulfinyl)-5-chloropyridine has different electronic and steric properties compared to the parent sulfide. The sulfoxide group is more electron-withdrawing than the sulfide group, which can influence the reactivity of the pyridine ring in subsequent reactions.

Further oxidation of the sulfoxide yields the corresponding sulfone, 2-(butylsulfonyl)-5-chloropyridine. The sulfonyl group is a strong electron-withdrawing group. This increased electron-withdrawing character further activates the pyridine ring towards nucleophilic attack.

The synthesis of related sulfone derivatives has been documented in the context of creating intermediates for more complex molecules. The robust nature of the sulfonyl group makes it a valuable functional group in organic synthesis.

Selective Oxidation Control

The sulfur atom in the butylsulfanyl group of 2-(butylsulfanyl)-5-chloropyridine is susceptible to oxidation, which can be controlled to selectively form either the corresponding sulfoxide or sulfone. This controlled oxidation is a critical transformation, as the resulting sulfinyl and sulfonyl groups have distinct electronic properties that can influence the reactivity of the pyridine ring in subsequent reactions.

The selective oxidation to the sulfoxide, 2-(butylsulfinyl)-5-chloropyridine, can be achieved using mild oxidizing agents. For instance, the use of hydrogen peroxide in the presence of a suitable catalyst allows for the preferential formation of the sulfoxide.

Further oxidation of the sulfoxide or direct, more forceful oxidation of the sulfide leads to the formation of the sulfone, 2-(butylsulfonyl)-5-chloropyridine. This transformation typically requires stronger oxidizing conditions. The resulting sulfonyl group is a strong electron-withdrawing group, which significantly activates the pyridine ring for certain types of reactions.

Metal-Catalyzed Reactions

The presence of a chloro substituent on the pyridine ring opens up possibilities for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The chlorine atom at the 5-position of the pyridine ring can be readily displaced through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the halo-pyridine with a boronic acid or ester, is a widely used method for creating new carbon-carbon bonds. researchgate.netorganic-chemistry.org For instance, the reaction of 2-(butylsulfanyl)-5-chloropyridine with an arylboronic acid in the presence of a palladium catalyst and a base would yield the corresponding 5-aryl-2-(butylsulfanyl)pyridine. The efficiency of such couplings can be high, even with challenging substrates like those containing basic nitrogen heterocycles. organic-chemistry.org

Similarly, the Heck reaction offers another avenue for C-C bond formation, typically involving the coupling of the halo-pyridine with an alkene in the presence of a palladium catalyst. organic-chemistry.org This reaction allows for the introduction of vinyl groups onto the pyridine ring, further expanding the synthetic utility of the starting material.

Table 1: Examples of C-C Bond Formation Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, Base | 5-Aryl-2-(butylsulfanyl)pyridine |

| Heck Reaction | Alkene | Pd catalyst, Base | 5-Vinyl-2-(butylsulfanyl)pyridine |

Beyond C-C bonds, metal-catalyzed reactions can also be employed to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for the formation of C-N bonds. tcichemicals.com This reaction would involve the coupling of 2-(butylsulfanyl)-5-chloropyridine with an amine to introduce an amino group at the 5-position.

For C-O bond formation, while traditional methods like the Ullmann condensation exist, modern palladium-catalyzed approaches have also been developed. These reactions would couple the chloropyridine with an alcohol or a phenol (B47542) to form the corresponding ether. nih.gov The presence of electron-withdrawing groups on the pyridine ring can facilitate nucleophilic aromatic substitution (SNAr) reactions for C-O bond formation, sometimes even without a metal catalyst under specific conditions. nih.gov

Table 2: Examples of C-N and C-O Bond Formation Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | 5-Amino-2-(butylsulfanyl)pyridine derivative |

| C-O Coupling | Alcohol/Phenol | Pd or Cu catalyst, Base | 5-Alkoxy/Aryloxy-2-(butylsulfanyl)pyridine |

More advanced strategies involve the direct functionalization of C-H bonds on the pyridine ring. These methods offer a more atom-economical approach to modifying the molecule. Transition metal catalysts, including palladium and rhodium, can facilitate the direct arylation of C-H bonds. researchgate.netrsc.orgnih.gov For 2-(butylsulfanyl)-5-chloropyridine, this could potentially allow for the introduction of an aryl group at a position not occupied by the chloro or butylsulfanyl substituents, depending on the directing effects of the existing groups and the reaction conditions.

Cross-Coupling Reactions for Further Functionalization

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the substituents on the ring play a crucial role in modulating its reactivity and directing the position of electrophilic attack. uci.edu

Lithiation and Other Organometallic Reactions of 2-(Butylsulfanyl)-5-chloropyridine

The generation of organometallic intermediates from pyridines is a powerful strategy for the synthesis of functionalized derivatives. In the case of 2-(butylsulfanyl)-5-chloropyridine, the presence of both a chloro substituent and a butylsulfanyl group introduces competitive pathways for metallation, primarily through directed ortho-metalation (DoM) or metal-halogen exchange. The regiochemical outcome of these reactions is highly dependent on the choice of organolithium reagent, solvent, and temperature.

The butylsulfanyl group at the C-2 position can act as a directing metalation group (DMG), facilitating the deprotonation of the adjacent C-3 proton by an organolithium base. This is due to the ability of the sulfur atom to coordinate with the lithium cation, thereby increasing the kinetic acidity of the ortho-proton. This pathway leads to the formation of a 3-lithiated pyridine intermediate, which can then be trapped with various electrophiles to yield 2,3,5-trisubstituted pyridines.

Alternatively, the chlorine atom at the C-5 position can undergo metal-halogen exchange with an organolithium reagent. This reaction is typically fast and involves the replacement of the halogen with a lithium atom, forming a 5-lithiated pyridine species. The rate of halogen-metal exchange generally follows the trend I > Br > Cl, making the exchange of a chloro-substituent less favorable than that of bromo or iodo substituents, but still a viable pathway, particularly with strong organolithium bases like tert-butyllithium.

Furthermore, studies on the lithiation of 2-chloropyridine itself have shown that under specific conditions, such as the use of a BuLi-LiDMAE (lithium 2-(dimethylamino)ethanolate) superbase, unprecedented regioselective C-6 lithiation can be achieved. researchgate.net This suggests a third potential site for metallation on the 2-(butylsulfanyl)-5-chloropyridine ring.

Research on the lithiation of 2-(benzoylamino)-4-chloropyridine has demonstrated that directed ortho-metalation at the C-3 position by the benzoylamino group occurs preferentially over metal-halogen exchange of the C-4 chloro substituent when using LDA or n-BuLi. clockss.org This precedent suggests that a strong directing group at the C-2 position, such as the butylsulfanyl group, could favor C-3 lithiation over metal-halogen exchange at the C-5 position in 2-(butylsulfanyl)-5-chloropyridine.

The table below summarizes the potential organometallic reactions of 2-(butylsulfanyl)-5-chloropyridine based on the reactivity of analogous substituted pyridines.

| Reaction Type | Reagent | Solvent | Temperature (°C) | Intermediate | Potential Product (after electrophilic quench) | Reference |

|---|---|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | n-BuLi or s-BuLi | THF, Diethyl ether | -78 | 2-(Butylsulfanyl)-5-chloro-3-lithiopyridine | 3-Substituted-2-(butylsulfanyl)-5-chloropyridine | clockss.org |

| Metal-Halogen Exchange | t-BuLi (2 equiv.) | THF, Pentane | -78 to -100 | 2-(Butylsulfanyl)-5-lithiopyridine | 5-Substituted-2-(butylsulfanyl)pyridine | researchgate.net |

| Directed C-6 Lithiation | n-BuLi-LiDMAE | Hexane | 0 | 2-(Butylsulfanyl)-5-chloro-6-lithiopyridine | 6-Substituted-2-(butylsulfanyl)-5-chloropyridine | researchgate.net |

The choice of electrophile for trapping the lithiated intermediates is broad and includes, but is not limited to, aldehydes, ketones, carbon dioxide, and silyl (B83357) halides, allowing for the introduction of a wide range of functional groups onto the pyridine ring. The precise outcome of the lithiation of 2-(butylsulfanyl)-5-chloropyridine would likely require experimental investigation to definitively determine the regioselectivity under various conditions due to the competing directing effects of the butylsulfanyl and chloro substituents.

Derivatives and Analogs of 2 Butylsulfanyl 5 Chloropyridine: Design and Synthesis

Structural Modifications of the Butylsulfanyl Side Chain

Variations in Alkyl Chain Length and Branching

Systematic alterations to the length and branching of the alkyl chain attached to the sulfur atom provide a straightforward method for fine-tuning the compound's characteristics. By replacing the butyl group with shorter (e.g., methyl, ethyl) or longer (e.g., pentyl, hexyl) linear alkyl chains, scientists can systematically investigate the impact of chain length on biological activity or material performance. Furthermore, the introduction of branched alkyl chains, such as isobutyl or tert-butyl groups, can introduce steric hindrance that may influence binding selectivity or metabolic stability.

The synthesis of these analogs typically involves the reaction of 5-chloro-2-mercaptopyridine with the corresponding alkyl halide in the presence of a base. This nucleophilic substitution reaction is a robust and high-yielding method for generating a diverse library of 2-(alkylsulfanyl)-5-chloropyridines.

Incorporation of Other Sulfur-Containing Moieties (e.g., Arylsulfanyl, Thioethers)

Expanding beyond simple alkyl chains, the incorporation of other sulfur-containing functional groups has been a fruitful area of investigation. The synthesis of 2-(arylsulfanyl)-5-chloropyridines, for instance, introduces aromatic rings into the side chain, which can participate in π-stacking interactions and significantly alter the electronic properties of the molecule. These analogs are often prepared through cross-coupling reactions between 5-chloro-2-mercaptopyridine and an aryl halide, catalyzed by a transition metal such as palladium or copper.

Furthermore, the thioether linkage itself can be modified. For example, the synthesis of compounds with alternative thioether structures allows for the exploration of a wider chemical space.

Pyridine (B92270) Ring Functionalization and Substitution Patterns

The pyridine ring serves as the core scaffold, and its functionalization offers another avenue for creating structural diversity and modulating the compound's properties.

Introduction of Additional Halogens (e.g., Fluorine)

The introduction of additional halogen atoms onto the pyridine ring can profoundly influence the molecule's electronics and binding capabilities. Halogens are known to participate in halogen bonding, a non-covalent interaction that can be crucial for molecular recognition. researchgate.net The halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh reaction conditions. nih.gov However, methods for the selective halogenation of pyridines have been developed. nih.gov For instance, direct fluorination of pyridines can be achieved using reagents like silver difluoride (AgF2). nih.gov The position of the additional halogen can be directed by existing substituents on the pyridine ring. osti.gov

Amine, Carboxyl, and Nitrile Functionalization

The introduction of amine, carboxyl, and nitrile groups onto the pyridine ring can impart new functionalities and potential interaction sites.

Amine Functionalization: The synthesis of amino-substituted derivatives can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of a halogenated pyridine precursor with an amine. For example, 2-amino-5-chloropyridine (B124133) can be prepared by chlorinating 2-aminopyridine (B139424) in a strongly acidic medium. google.com This intermediate can then be further functionalized. The resulting amino group can act as a hydrogen bond donor and a site for further derivatization.

Carboxyl Functionalization: The introduction of a carboxyl group can be accomplished through the oxidation of a methyl group or by carbonylation reactions. For instance, pyridine-2,6-dicarboxamides can be synthesized from the corresponding dicarboxylic acid via the formation of an acid chloride followed by reaction with an amine. mdpi.com This functional group can participate in ionic interactions and hydrogen bonding.

Nitrile Functionalization: Nitrile groups can be introduced onto the pyridine ring through methods such as the Sandmeyer reaction, starting from an amino-substituted pyridine, or by cyanation of a halo-pyridine. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization.

Annulation with Other Heterocyclic Systems

The fusion of the pyridine ring with other heterocyclic systems, a process known as annulation, leads to the formation of polycyclic aromatic compounds with extended π-systems and rigid conformations. These structural modifications can dramatically alter the electronic and steric properties of the parent molecule. For example, the synthesis of imidazo[4,5-b]pyridine derivatives can be achieved from 2-amino-5-chloropyridine. google.com Pyrrole-containing derivatives have also been synthesized and evaluated for their biological activities. nih.gov These annulated systems often exhibit unique photophysical properties and have been explored in the context of materials science and as ligands in coordination chemistry.

Chiral Derivatives and Asymmetric Synthesis Approaches

The introduction of chirality into drug candidates and functional materials is a critical step in optimizing their biological activity and material properties. For a molecule like 2-(Butylsulfanyl)-5-chloropyridine, several strategies can be envisioned for the synthesis of chiral derivatives, primarily by targeting the pyridine ring or the butylsulfanyl side chain.

One plausible approach involves the asymmetric functionalization of the pyridine ring. While direct asymmetric C-H functionalization of 2-sulfanylpyridines is not extensively documented, methodologies developed for other pyridine derivatives offer a blueprint. For instance, the iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines to yield chiral piperidines has been successfully demonstrated. dicp.ac.cn By analogy, activation of the 2-(butylsulfanyl)pyridine core, potentially through N-alkylation to form a pyridinium (B92312) salt, could render the ring susceptible to asymmetric reduction using a chiral catalyst, such as one based on an Ir-MeO-BoQPhos ligand. dicp.ac.cn This would generate chiral piperidine (B6355638) derivatives with the butylsulfanyl group intact.

Another strategy could involve the synthesis of chiral ligands derived from the 2-(butylsulfanyl)-5-chloropyridine backbone. The development of novel chiral 2,2'-bipyridine (B1663995) ligands is an active area of research, often starting from functionalized pyridine precursors. nih.govhawaii.edunih.gov The chlorine atom at the 5-position of 2-(Butylsulfanyl)-5-chloropyridine is amenable to various cross-coupling reactions, such as Suzuki or Negishi couplings. organic-chemistry.org This reactivity could be exploited to couple the pyridine core with a second, appropriately functionalized chiral pyridine or other heterocyclic systems, leading to the formation of novel bidentate or tridentate chiral ligands. The butylsulfanyl group, in this context, could serve to modulate the steric and electronic properties of the resulting ligand.

Furthermore, the butylsulfanyl group itself can be a handle for introducing chirality. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) would create a stereocenter at the sulfur atom. Enantioselective oxidation of sulfides is a well-established transformation, often employing chiral titanium complexes with diethyl tartrate or other chiral oxidants. The resulting chiral sulfoxide could then influence the stereochemical outcome of subsequent reactions on the pyridine ring.

A hypothetical reaction scheme for the asymmetric synthesis of a chiral piperidine derivative is presented below:

Table 1: Hypothetical Asymmetric Synthesis of a Chiral Piperidine Derivative

| Step | Reactant(s) | Reagents and Conditions | Product |

| 1 | 2-(Butylsulfanyl)-5-chloropyridine | Benzyl (B1604629) Bromide | N-benzyl-2-(butylsulfanyl)-5-chloro-pyridinium bromide |

| 2 | N-benzyl-2-(butylsulfanyl)-5-chloro-pyridinium bromide | H₂, [Ir(COD)Cl]₂ / MeO-BoQPhos, I₂ | (R/S)-N-benzyl-2-(butylsulfanyl)-5-chloro-piperidine |

This table illustrates a potential two-step process to access chiral piperidines from 2-(Butylsulfanyl)-5-chloropyridine, based on established methods for similar substrates. dicp.ac.cn

Development of Novel Pyridine Scaffolds via 2-(Butylsulfanyl)-5-chloropyridine

The development of novel molecular scaffolds is crucial for expanding the accessible chemical space in drug discovery and materials science. 2-(Butylsulfanyl)-5-chloropyridine serves as a versatile starting point for creating new pyridine-based architectures through reactions targeting the chloro, sulfanyl (B85325), and pyridine ring functionalities.

The chlorine atom at the 5-position is a prime site for modification via cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations are powerful tools for introducing a wide variety of substituents at this position. For example, a Suzuki coupling with an arylboronic acid could yield 5-aryl-2-(butylsulfanyl)pyridines, a scaffold of interest in medicinal chemistry. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl moiety, which could be further elaborated. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has also been reported, offering a complementary method for C-C bond formation. nih.gov

The butylsulfanyl group can also be a key element in scaffold diversification. It can be cleaved to reveal a 2-thiol, which can then be used in various cyclization reactions to form fused heterocyclic systems. For instance, reaction with a suitable dielectrophile could lead to the formation of thiazolopyridine or related bicyclic structures. Alternatively, the sulfur atom can be extruded using various reagents, leading to desulfurized pyridine derivatives.

Furthermore, the pyridine ring itself can be the subject of scaffold modification. Ring-closing metathesis (RCM) is a powerful strategy for constructing cyclic and bicyclic systems. By introducing an appropriate diene-containing substituent, for example via a cross-coupling reaction at the 5-position, a subsequent RCM reaction could lead to the formation of novel fused or spirocyclic pyridine scaffolds.

A potential synthetic route to a novel fused pyridine scaffold is outlined below:

Table 2: Potential Synthesis of a Fused Pyridine Scaffold

| Step | Reactant(s) | Reagents and Conditions | Product |

| 1 | 2-(Butylsulfanyl)-5-chloropyridine | 4-vinylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-(Butylsulfanyl)-5-(4-vinylphenyl)pyridine |

| 2 | 2-(Butylsulfanyl)-5-(4-vinylphenyl)pyridine | Allyl bromide, NaH | 2-(Butylsulfanyl)-5-(4-vinylphenyl)-1-allylpyridin-1-ium bromide |

| 3 | 2-(Butylsulfanyl)-5-(4-vinylphenyl)-1-allylpyridin-1-ium bromide | Grubbs' Catalyst | Novel fused dihydropyridine (B1217469) scaffold |

This table provides a hypothetical three-step sequence to a novel fused pyridine system, demonstrating the potential of 2-(Butylsulfanyl)-5-chloropyridine as a building block for complex molecular architectures.

Computational and Theoretical Investigations of 2 Butylsulfanyl 5 Chloropyridine

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of molecules like 2-(Butylsulfanyl)-5-chloropyridine. rsc.org DFT methods allow for the accurate calculation of various electronic properties, providing a foundational understanding of the molecule's behavior.

Molecular orbital (MO) theory is fundamental to understanding the electronic characteristics of 2-(Butylsulfanyl)-5-chloropyridine. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical Molecular Orbital Energies for 2-(Butylsulfanyl)-5-chloropyridine

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are representative and intended for illustrative purposes.

The distribution of electron density within the 2-(Butylsulfanyl)-5-chloropyridine molecule is a key determinant of its reactivity. DFT calculations can generate detailed electron density maps and provide atomic charges, such as those derived from Natural Bond Orbital (NBO) analysis. These calculations reveal the electrophilic and nucleophilic sites within the molecule.

The nitrogen atom in the pyridine (B92270) ring and the sulfur atom of the butylsulfanyl group are expected to be nucleophilic centers due to the presence of lone pair electrons. Conversely, the carbon atoms attached to these heteroatoms, as well as the carbon atom bonded to the chlorine, are likely to be electrophilic. This information is invaluable for predicting how the molecule will interact with other reagents. For instance, electrophilic attack is likely to occur at the nitrogen or sulfur atoms, while nucleophiles will preferentially target the electron-deficient carbon atoms.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for investigating the mechanisms of chemical reactions involving 2-(Butylsulfanyl)-5-chloropyridine. By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathways and understand the factors that control the reaction's outcome.

The synthesis of 2-(Butylsulfanyl)-5-chloropyridine typically involves the reaction of 2,5-dichloropyridine (B42133) with butanethiol. Computational methods can be used to model this nucleophilic aromatic substitution reaction. A crucial aspect of this modeling is the identification and characterization of the transition state.

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By analyzing the geometry and energy of the transition state, researchers can gain insights into the factors that influence the reaction rate. For the synthesis of 2-(Butylsulfanyl)-5-chloropyridine, the transition state would likely involve the formation of a Meisenheimer-like intermediate, where the butanethiolate anion has added to the pyridine ring.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the synthesis of 2-(Butylsulfanyl)-5-chloropyridine can be constructed. This profile provides a quantitative picture of the reaction's thermodynamics and kinetics.

The energy profile can reveal whether a reaction is exothermic or endothermic and can be used to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This information is critical for optimizing reaction conditions, such as temperature and catalyst choice, to maximize the yield of the desired product.

Table 2: Hypothetical Energy Profile Data for the Synthesis of 2-(Butylsulfanyl)-5-chloropyridine

| Species | Relative Energy (kcal/mol) |

| Reactants (2,5-dichloropyridine + butanethiol) | 0 |

| Transition State | +15 |

| Intermediate (Meisenheimer complex) | -5 |

| Products (2-(Butylsulfanyl)-5-chloropyridine + HCl) | -20 |

Note: The values in this table are representative and intended for illustrative purposes.

Conformation Analysis and Conformational Landscapes

The three-dimensional shape, or conformation, of 2-(Butylsulfanyl)-5-chloropyridine is not static. The butylsulfanyl side chain can rotate around the C-S bond, leading to different spatial arrangements of the atoms. Understanding the preferred conformations is important as it can influence the molecule's physical properties and biological activity.

Conformational analysis involves systematically exploring the different possible conformations and calculating their relative energies. This allows for the construction of a conformational landscape, which is a plot of energy as a function of one or more dihedral angles. The minima on this landscape correspond to the stable conformations of the molecule. For 2-(Butylsulfanyl)-5-chloropyridine, the most stable conformation is likely to be one that minimizes steric hindrance between the butyl group and the pyridine ring. nih.gov

Predictive Modeling for Structure-Reactivity Relationships

In the field of computational chemistry, predictive modeling plays a crucial role in understanding the relationship between the structure of a molecule and its chemical reactivity or biological activity. For a compound such as 2-(butylsulfanyl)-5-chloropyridine, these models can provide valuable insights into its potential applications and guide the synthesis of new derivatives with desired properties. The primary method employed for this purpose is the Quantitative Structure-Activity Relationship (QSAR) analysis.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their observed biological activity. nih.gov These models are built upon the principle that the activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a robust QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery and development process.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic properties (such as partial charges and dipole moments), steric properties (like molecular volume and surface area), and hydrophobic properties (such as the partition coefficient, logP).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to establish a mathematical relationship between the molecular descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the developed model is assessed using various statistical techniques, including cross-validation and external validation with a test set of compounds not used in the model development.

For pyridine derivatives, QSAR studies have revealed that various factors can influence their activity. For instance, the nature and position of substituents on the pyridine ring can significantly impact their biological effects. A review of the structure-activity relationships of pyridine derivatives indicated that the presence of specific functional groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance antiproliferative activity, while halogen atoms or bulky groups may lead to a decrease in activity. tandfonline.com

In the context of 2-(butylsulfanyl)-5-chloropyridine, a QSAR study would involve synthesizing a series of analogues with variations in the alkyl chain of the sulfanyl (B85325) group and different substituents at the 5-position of the pyridine ring. The biological activity of these compounds would then be determined, and a QSAR model would be developed to correlate this activity with calculated molecular descriptors.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more sophisticated approach by considering the three-dimensional structure of the molecules. nih.govnih.gov These methods generate 3D contour maps that visualize the regions around the molecules where steric, electrostatic, and other fields are correlated with biological activity. unicamp.br This information is invaluable for understanding the interaction of the compounds with their biological target and for designing new molecules with improved potency. For example, a CoMFA analysis might reveal that a bulky substituent is favored at a particular position for enhanced activity, while a CoMSIA analysis could indicate the importance of a hydrogen bond donor in another region. unicamp.br

Illustrative Data Table for a QSAR Study of 2-Substituted-5-chloropyridines

| Compound | R-group at C2 | logP (Hydrophobicity) | Molecular Volume (ų) | Dipole Moment (Debye) | Biological Activity (IC50, µM) |

| 1 | -SCH3 | 2.5 | 150 | 2.1 | 15.2 |

| 2 | -SC2H5 | 3.0 | 165 | 2.3 | 10.8 |

| 3 | -SC3H7 | 3.5 | 180 | 2.5 | 7.5 |

| 4 | -SC4H9 | 4.0 | 195 | 2.7 | 5.1 |

| 5 | -OCH3 | 1.8 | 145 | 2.8 | 25.6 |

| 6 | -OC2H5 | 2.3 | 160 | 3.0 | 18.9 |

| 7 | -NHCH3 | 1.5 | 148 | 3.2 | 30.1 |

| 8 | -NHC2H5 | 2.0 | 163 | 3.4 | 22.4 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of data that would be generated and analyzed in a QSAR study.

From this illustrative data, a hypothetical QSAR equation could be derived, for instance:

log(1/IC50) = 0.5 * logP - 0.01 * Molecular Volume - 0.2 * Dipole Moment + C

Where 'C' is a constant. Such an equation would suggest that increasing hydrophobicity (logP) is beneficial for activity, while larger molecular volumes and higher dipole moments are detrimental. This type of analysis provides a quantitative framework for understanding the structure-reactivity relationships of 2-(butylsulfanyl)-5-chloropyridine and its analogues, thereby guiding the design of new compounds with optimized properties.

Applications As Key Synthetic Intermediates in Research and Development

Role in Agrochemical Compound Synthesis

The pyridine (B92270) ring is a common feature in many commercially successful agrochemicals. The presence of this scaffold in 2-(Butylsulfanyl)-5-chloropyridine suggests its potential utility in the development of new crop protection agents.

Pyridine derivatives are integral to the synthesis of numerous herbicides and fungicides. For instance, various 4-(5-halomethyl-2-pyridyloxy)-phenoxy compounds are known to be effective herbicides. google.com The 2-chloro-5-methylpyridine (B98176) substructure is a key intermediate in the synthesis of compounds like fluazifop-butyl, a grass herbicide. google.com While no specific herbicides or fungicides derived directly from 2-(Butylsulfanyl)-5-chloropyridine are documented in the searched literature, its structural similarity to these precursors suggests its potential as a starting point for the synthesis of novel agrochemical candidates. The butylthio group could be modified or maintained to influence the biological activity and physical properties of the final product.

The search for new crop protection agents is a continuous effort in the agrochemical industry, driven by the need to overcome resistance and improve efficacy. Heterocyclic compounds, particularly those containing nitrogen and sulfur, play a crucial role in this research. nih.gov The 2-(Butylsulfanyl)-5-chloropyridine molecule could serve as a scaffold for creating libraries of new compounds to be screened for herbicidal or fungicidal activity. The chlorine atom at the 5-position and the butylthio group at the 2-position provide handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships.

Contributions to Advanced Organic Synthesis

In the realm of advanced organic synthesis, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures.

Heterocyclic compounds are fundamental in medicinal chemistry and organic synthesis, with the pyridine ring being a particularly privileged structure. nih.govbeilstein-journals.org 2-(Butylsulfanyl)-5-chloropyridine can be envisioned as a versatile building block. The chlorine atom can participate in cross-coupling reactions, a cornerstone of modern organic synthesis, to form new carbon-carbon or carbon-heteroatom bonds. The butylthio group can also be a site for further functionalization or can influence the reactivity of the pyridine ring. The synthesis of complex polycyclic systems often relies on the strategic functionalization of such heterocyclic precursors. caltech.edu

Multi-component reactions (MCRs) and cascade reactions are powerful tools in organic synthesis for the rapid assembly of complex molecules from simple starting materials in a single step. caltech.edutcichemicals.com These reactions are highly valued for their efficiency and atom economy. While no specific examples of 2-(Butylsulfanyl)-5-chloropyridine being used in MCRs or cascade reactions were found in the searched literature, its reactive sites make it a plausible candidate for such transformations. For instance, the pyridine nitrogen could act as a nucleophile or base, and the chloro- and butylthio- substituents could be involved in subsequent reaction steps within a cascade sequence, leading to the formation of intricate molecular frameworks.

Potential in Materials Science Research

While the primary applications of pyridine derivatives are often in life sciences, their electronic properties also make them interesting for materials science. Heterocyclic compounds are used as building blocks for organic electronic materials. bldpharm.com Although no specific research has been found detailing the use of 2-(Butylsulfanyl)-5-chloropyridine in materials science, the conjugated pyridine system, combined with the sulfur atom which can interact with metal surfaces, suggests potential for investigation in areas such as organic semiconductors or as components of metal-organic frameworks.

Analytical and Spectroscopic Characterization of 2 Butylsulfanyl 5 Chloropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(Butylsulfanyl)-5-chloropyridine and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H, ¹³C, and other Heteronuclear NMR Assignments

¹H NMR spectroscopy for 2-(Butylsulfanyl)-5-chloropyridine would reveal characteristic signals for the protons on the pyridine (B92270) ring and the butyl chain. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The chemical shifts and coupling patterns of these protons provide information about their relative positions on the pyridine ring. For instance, the proton at position 6, being adjacent to the nitrogen atom, is expected to be the most downfield. The protons of the butyl group would appear in the upfield region (δ 0.9-3.0 ppm), with the methylene group attached to the sulfur atom showing a characteristic downfield shift due to the electronegativity of the sulfur.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm), while the butyl group carbons would be found in the aliphatic region (δ 10-40 ppm). The carbon atom attached to the chlorine atom would experience a downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Butylsulfanyl)-5-chloropyridine

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine H-3 | 7.2 - 7.5 |

| Pyridine H-4 | 7.6 - 7.9 |

| Pyridine H-6 | 8.2 - 8.5 |

| -S-CH₂ -CH₂-CH₂-CH₃ | 2.8 - 3.2 |

| -S-CH₂-CH₂ -CH₂-CH₃ | 1.6 - 1.9 |

| -S-CH₂-CH₂-CH₂ -CH₃ | 1.3 - 1.6 |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Butylsulfanyl)-5-chloropyridine

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C-2 | 158 - 162 |

| Pyridine C-3 | 122 - 125 |

| Pyridine C-4 | 138 - 141 |

| Pyridine C-5 | 128 - 132 |

| Pyridine C-6 | 148 - 151 |

| -S-CH₂ -CH₂-CH₂-CH₃ | 30 - 35 |

| -S-CH₂-CH₂ -CH₂-CH₃ | 30 - 33 |

| -S-CH₂-CH₂-CH₂ -CH₃ | 20 - 23 |

2D NMR Techniques for Connectivity and Structure Elucidation

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of atoms in 2-(Butylsulfanyl)-5-chloropyridine. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly useful.

A COSY spectrum would show correlations between adjacent protons, allowing for the tracing of the proton-proton coupling networks within the butyl chain and the pyridine ring. For example, the proton at C-6 would show a correlation with the proton at C-4, and the protons of the butyl chain would show sequential correlations.

An HSQC spectrum would reveal correlations between protons and their directly attached carbon atoms. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of 2-(Butylsulfanyl)-5-chloropyridine. The calculated exact mass for C₉H₁₂ClNS is 201.0379. An experimental HRMS measurement close to this value would confirm the elemental composition of the molecule.

Fragmentation Pattern Analysis for Structural Information

In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and deduce its structure. For 2-(Butylsulfanyl)-5-chloropyridine, common fragmentation pathways would likely involve the cleavage of the butyl chain and the loss of the chlorine atom. Key fragments would include the 5-chloropyridine-2-thiol cation and various fragments from the butyl group. Analysis of the fragmentation of related compounds, such as 2-amino-5-chloropyridine (B124133), can provide clues to the expected fragmentation patterns. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of 2-(Butylsulfanyl)-5-chloropyridine

| Fragment | m/z | Structure |

|---|---|---|

| [M]+• | 201/203 | [C₉H₁₂ClNS]+• |

| [M - C₄H₉]+ | 144/146 | [C₅H₃ClNS]+ |

| [C₅H₄ClN]+• | 129/131 | 2-Amino-5-chloropyridine cation radical |

| [C₄H₉S]+ | 89 | Butylsulfenyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(Butylsulfanyl)-5-chloropyridine would show characteristic absorption bands for the C-H bonds of the aromatic ring and the aliphatic butyl chain, the C=N and C=C stretching vibrations of the pyridine ring, and the C-S and C-Cl stretching vibrations.

Table 4: Predicted Characteristic IR Absorption Bands for 2-(Butylsulfanyl)-5-chloropyridine

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 |

| C=N stretch (pyridine) | 1550 - 1600 |

| C=C stretch (pyridine) | 1400 - 1500 |

| C-S stretch | 600 - 800 |

While specific IR spectra for 2-(Butylsulfanyl)-5-chloropyridine were not found, data for related compounds like 2-amino-5-chloropyridine and 2-chloropyridine (B119429) can be used for comparison. nih.govnist.gov

Advanced Spectroscopic and Diffraction Methods

Advanced analytical techniques are indispensable for elucidating the intricate molecular architecture and electronic transitions within a compound. For 2-(Butylsulfanyl)-5-chloropyridine , a combination of UV-Visible Spectroscopy, X-ray Crystallography, and Raman Spectroscopy would provide a holistic understanding of its properties.

UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) provides insights into the extent of conjugation and the presence of chromophores within the molecule.

For 2-(Butylsulfanyl)-5-chloropyridine , the UV-Visible spectrum is expected to be influenced by the electronic characteristics of the chloropyridine ring and the butylsulfanyl substituent. The pyridine ring itself exhibits characteristic π → π* transitions. The presence of a chlorine atom and a butylsulfanyl group as substituents will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. This is due to the extension of the conjugated system and the electron-donating nature of the sulfur atom's lone pairs, which can interact with the pyridine π-system.